molecular formula C5H5NO2 B1321689 1-(Isoxazol-5-yl)ethanone CAS No. 88511-38-0

1-(Isoxazol-5-yl)ethanone

Cat. No. B1321689
CAS RN: 88511-38-0
M. Wt: 111.1 g/mol
InChI Key: GKUBGXGRJNAABQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1-(Isoxazol-5-yl)ethanone involves various chemical reactions, including condensation, nucleophilic substitution, and cyclization. For instance, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone is achieved by reacting 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine under reflux conditions . Similarly, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is performed via nucleophilic substitution, optimizing reaction conditions to achieve high yield and purity, suitable for industrial application .

Molecular Structure Analysis

The molecular structure of these derivatives is characterized using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been investigated using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction data . The geometrical parameters and stability of the molecule are analyzed using natural bond orbital (NBO) analysis, and the charge transfer within the molecule is determined by HOMO and LUMO analysis .

Chemical Reactions Analysis

The chemical reactivity of these derivatives is studied through molecular electrostatic potential (MEP) analysis, which identifies regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, the MEP of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone shows negative potential regions over the carbonyl group and phenyl rings, indicating sites for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as their nonlinear optical properties and antimicrobial activity, are also evaluated. The first and second hyperpolarizabilities are determined to assess their potential in nonlinear optics . Additionally, the antimicrobial activity of compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone is evaluated, showing significant activity with MIC values ranging from 30.2 - 43.2 µg cm-3 .

Scientific Research Applications

Synthesis and Characterization

  • 1-(Isoxazol-5-yl)ethanone derivatives have been utilized in various chemical syntheses. For instance, Govindhan et al. (2017) synthesized a compound using 1-(Isoxazol-5-yl)ethanone derivatives, characterizing it through spectroscopic methods and assessing its cytotoxicity and molecular docking properties for potential biological applications (Govindhan et al., 2017).
  • Lokeshwari and Kumar (2017) reported the synthesis of novel substituted isoxazoles using 1,3-dipolar cycloaddition reactions. These compounds exhibited antioxidant and antimicrobial activities (Lokeshwari & Kumar, 2017).

Biological and Pharmacological Applications

  • Kumar et al. (2019) synthesized isoxazole derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, characterized them, and tested their in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
  • In another study, Abdel‐Aziz et al. (2011) prepared 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, which exhibited significant immunosuppressive and cytotoxic activity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Chemical and Industrial Applications

  • Olivera et al. (2000) used 1,2-bis(o-haloaryl)ethanones, related to the isoxazole class, in the synthesis of 4,5-bis(o-haloaryl)isoxazoles. This study provided insights into the heterocyclization mechanism based on an amine exchange process (Olivera et al., 2000).
  • Fuloria et al. (2009) synthesized new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, showing potential as antimicrobial agents (Fuloria et al., 2009).

Safety And Hazards

The safety information for 1-(Isoxazol-5-yl)ethanone includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 .

Future Directions

Isoxazoles, including 1-(Isoxazol-5-yl)ethanone, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore the synthesis of new representatives of isoxazoles and their potential applications .

properties

IUPAC Name

1-(1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(7)5-2-3-6-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBGXGRJNAABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604804
Record name 1-(1,2-Oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoxazol-5-yl)ethanone

CAS RN

88511-38-0
Record name 1-(5-Isoxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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